molecular formula C8H8N2 B130514 2,2'-Bipyrrole CAS No. 10087-64-6

2,2'-Bipyrrole

Cat. No. B130514
CAS RN: 10087-64-6
M. Wt: 132.16 g/mol
InChI Key: ULUNQYODBKLBOE-UHFFFAOYSA-N
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Description

2,2’-Bipyrrole is a chemical compound with the molecular formula C8H8N2 . It is a basic building block for the preparation of pyrrolic macrocycles and natural products, such as prodigiosines .


Synthesis Analysis

Functionalized N-unsubstituted 2,2’-bipyrroles are used in the preparation of pyrrolic macrocycles and natural products . The synthesis of 2,2’-bipyrroles substituted at positions 5,5’ with pyrrolyl, N-methyl-pyrrolyl, and thienyl groups is reported, and these monomers can be polymerized through oxidative/electropolymerization .


Molecular Structure Analysis

The complete molecule of 2,2’-Bipyrrole is generated by a crystallographic center of symmetry . The pyrrole rings are exactly parallel and the N—H groups face in opposite directions .


Chemical Reactions Analysis

Functionalized N-unsubstituted 2,2’-bipyrroles are basic building blocks for the preparation of pyrrolic macrocycles and natural products . They play a central role as building blocks for the synthesis of porphyrinoids and property-defining structural elements therein .


Physical And Chemical Properties Analysis

2,2’-Bipyrrole has a density of 1.2±0.1 g/cm3, a boiling point of 372.1±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 59.5±3.0 kJ/mol and a flash point of 177.0±12.2 °C . The index of refraction is 1.632, and it has a molar refractivity of 39.7±0.3 cm3 .

Scientific Research Applications

Safety and Hazards

2,2’-Bipyrrole is harmful if swallowed and causes skin and serious eye irritation . It may also cause respiratory irritation . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, move the person into fresh air .

properties

IUPAC Name

2-(1H-pyrrol-2-yl)-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUNQYODBKLBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293595
Record name 2,2'-Bipyrrole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bipyrrole

CAS RN

10087-64-6
Record name 2,2'-Bipyrrole
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Bipyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,2'-bipyrrole?

A1: The molecular formula of 2,2'-bipyrrole is C8H8N2, and its molecular weight is 132.16 g/mol.

Q2: How does the conformation of 2,2'-bipyrrole affect its properties?

A2: 2,2'-Bipyrrole can exist in cis and trans conformations. The conformation affects its electronic properties, reactivity, and ability to form complexes. For example, [studies on 1,1',5,5'-tetraaryl-2,2'-bipyrroles revealed that the conformation between the two pyrrole rings, influenced by substituents, impacts their UV-VIS spectra] [].

Q3: What spectroscopic techniques are used to characterize 2,2'-bipyrrole and its derivatives?

A3: Common techniques include UV-Vis absorption, fluorescence, IR spectroscopy, NMR spectroscopy, and cyclic voltammetry. These methods help determine structure, electronic properties, and redox behavior. For instance, [researchers employed UV-VIS absorption and fluorescence spectroscopy to investigate the conformations of 2,2′-bipyrrole π-systems] [].

Q4: What are the common synthetic routes for preparing 2,2'-bipyrroles?

A4: Several methods exist, including Pd(0)-catalyzed homocoupling of 2-iodopyrroles [, ], oxidative coupling of pyrroles [, , ], and reactions involving donor-acceptor cyclopropanes with 2-cyanopyrroles [].

Q5: How can the solubility of 2,2'-bipyrroles be tailored?

A5: Solubility can be modified by introducing various substituents on the pyrrole rings. [Research has shown that the solubility of 2,2′-bisdipyrrins, derivatives of 2,2'-bipyrrole, can be easily tuned by modifying the peripheral substituent pattern] [].

Q6: How do substituents affect the reactivity of 2,2'-bipyrroles?

A6: Substituents significantly influence the electronic properties and, therefore, the reactivity of 2,2'-bipyrroles. For instance, [introducing electron-donating methoxy groups at the 3,3' or 4,4' positions of 2,2'-bipyrrole results in highly electron-rich compounds with low oxidation potentials] [].

Q7: What is the significance of 2,2'-bipyrrole in the synthesis of expanded porphyrins?

A7: 2,2'-Bipyrrole serves as a crucial building block for synthesizing diverse porphyrinoids, including larger macrocycles like octaphyrins [, , , , ] and cyclo[8]pyrroles [, ].

Q8: How do the properties of 2,2'-bipyrrole-based porphyrinoids differ from traditional porphyrins?

A8: The incorporation of 2,2'-bipyrrole units into porphyrinoids introduces unique features. These include modified cavity shapes, distinct electronic properties due to cyclo-π-conjugation [], and potential for anion binding [, ].

Q9: What is the biological significance of 2,2'-bipyrrole?

A9: 2,2'-Bipyrrole is a key structural element in prodigiosins, a family of tripyrrole natural products with reported anticancer, antimicrobial, and immunosuppressive activities [, , , , ].

Q10: How does the structure of prodigiosins contribute to their biological activity?

A10: The 4-methoxy-2,2'-bipyrrole core is essential for DNA binding and biological activity. The enamine and pyrromethene moieties in different prodigiosins influence their binding affinity and selectivity [, ].

Q11: What is known about the biosynthesis of prodigiosin?

A11: Prodigiosin biosynthesis involves a bifurcated pathway where 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) and 2-methyl-3-amylpyrrole (MAP) are synthesized separately and then condensed [, , ]. Enzymes like PigF and RedH play crucial roles in this pathway [, ].

Q12: How is computational chemistry used in research on 2,2'-bipyrrole and its derivatives?

A12: Computational tools aid in understanding conformational preferences, electronic structures, and interactions with other molecules. For instance, [theoretical calculations have been employed to study the twist angles, torsional potentials, and electronic transitions in 2,2'-bipyrrole and its benzo-fused analogs] [].

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